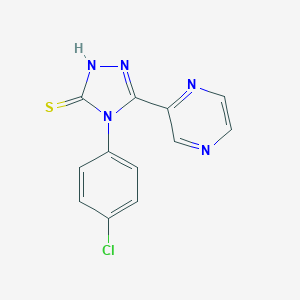

4-(4-chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN5S/c13-8-1-3-9(4-2-8)18-11(16-17-12(18)19)10-7-14-5-6-15-10/h1-7H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPWQNZSDKXUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NNC2=S)C3=NC=CN=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrazine-2-carbohydrazide

Pyrazine-2-carboxylic acid is treated with thionyl chloride to form the corresponding acid chloride, which reacts with hydrazine hydrate to yield pyrazine-2-carbohydrazide. This intermediate is critical for introducing the pyrazine ring into the triazole structure.

Cyclization with 4-Chlorophenyl Isothiocyanate

The hydrazide reacts with 4-chlorophenyl isothiocyanate in ethanol under reflux to form a thiosemicarbazide intermediate. Subsequent cyclization in alkaline media (e.g., 2N NaOH) at 80–100°C for 6–8 hours generates the triazole ring. The reaction mechanism proceeds via nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl group, followed by deprotonation and ring closure (Figure 1).

Table 1: Optimization of Cyclocondensation Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Base | NaOH (2N) | 85 |

| Temperature | 90°C | 82 |

| Reaction Time | 7 hours | 85 |

| Solvent | Ethanol | 78 |

Hydrazine-Mediated Ring Closure

An alternative route employs hydrazine hydrate to cyclize 2-(pyrazin-2-yl)ethyl carbothioamide precursors. This method is advantageous for introducing alkyl or aryl substituents at the triazole’s 4-position.

Synthesis of 2-(Pyrazin-2-yl)ethyl Carbothioamide

Ethyl pyrazine-2-carboxylate is treated with thiosemicarbazide in dry dioxane under reflux, yielding 2-(pyrazin-2-yl)ethyl carbothioamide. The thioamide group facilitates cyclization upon hydrazine treatment.

Alkaline Cyclization

Heating the carbothioamide with hydrazine hydrate in propan-2-ol at 60°C for 12 hours induces ring closure. The 4-chlorophenyl group is introduced via nucleophilic substitution using 4-chlorobenzyl chloride in the presence of K₂CO₃.

Key Observations:

-

Prolonged reaction times (>12 hours) reduce yields due to side reactions.

-

Anhydrous conditions are critical to prevent hydrolysis of the thioamide intermediate.

N-Acylation Strategies for Functionalization

N-acylation of preformed 1,2,4-triazole-3-thiols offers a modular route to introduce the pyrazine moiety.

Synthesis of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol

4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is prepared by treating 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione with hydrazine hydrate in ethanol. The oxadiazole intermediate is derived from 4-chlorobenzohydrazide and carbon disulfide.

Acylation with Pyrazine-2-carbonyl Chloride

The amino group undergoes N-acylation using pyrazine-2-carbonyl chloride in dry dioxane under reflux. Triethylamine is added to scavenge HCl, driving the reaction to completion. Purification via column chromatography (hexane:ethyl acetate, 7:3) isolates the target compound in 75–89% yield.

Table 2: Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈ClN₅S |

| Molecular Weight | 289.74 g/mol |

| Melting Point | 218–220°C |

| IR (ν, cm⁻¹) | 3250 (N–H), 2560 (S–H), 1600 (C=N) |

| ¹H NMR (DMSO-d₆) | δ 8.65 (s, 1H, pyrazine), 7.45 (d, J=8.5 Hz, 2H, Ar–H) |

Alternative Routes: Copper-Catalyzed Coupling

Recent advances utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring. While less common for thiol derivatives, this method offers regioselectivity.

Synthesis of Azide and Alkyne Precursors

4-Chlorophenyl azide is prepared from 4-chloroaniline via diazotization, while pyrazin-2-yl propargyl ether is synthesized from propargyl alcohol and pyrazine-2-ol.

CuAAC Reaction

The azide and alkyne react in the presence of CuSO₄·5H₂O and sodium ascorbate in t-BuOH/H₂O (1:1) at room temperature. Post-functionalization with elemental sulfur introduces the thiol group.

Challenges:

-

Requires stringent exclusion of oxygen to prevent Cu(I) oxidation.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis and microwave-assisted reactions are emerging as sustainable alternatives.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has demonstrated that 4-(4-chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol possesses notable biological activities:

- Antimicrobial Activity : The compound has shown promising results against a range of bacterial and fungal strains. For instance, studies indicate that it can inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Antifungal Properties : Similar to its antibacterial effects, this triazole derivative has been evaluated for its antifungal activity against various pathogens, demonstrating effectiveness that warrants further investigation for therapeutic use .

- Antitubercular Activity : The compound's structure allows it to act as a potential inhibitor of DprE1, a target for tuberculosis treatment. This mechanism highlights its relevance in developing new antitubercular agents .

Applications in Medicine

The medicinal applications of this compound are primarily focused on its potential as an antimicrobial agent. Its ability to combat resistant strains of bacteria and fungi makes it a candidate for further drug development.

Case Studies

- In Vitro Studies : A series of compounds related to 1,2,4-triazoles were synthesized and screened for their efficacy against Mycobacterium tuberculosis H37Rv. Compounds similar to this compound exhibited significant activity with MIC values below 21.25 μM .

- Hybrid Compounds : Research has explored the creation of hybrid compounds combining pyrazine and triazole scaffolds, indicating enhanced biological activity compared to their individual components .

Agricultural Applications

The compound's fungicidal properties suggest potential use in agriculture as a protective agent against fungal diseases in crops. Its ability to inhibit pathogenic fungi could lead to the development of new fungicides.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Key Triazole-3-thiol Derivatives

Comparative Pharmacological Profiles

- Antiviral Activity : The hydrazine-substituted triazole-3-thiols (e.g., ) showed potent inhibition of coronavirus helicase (IC₅₀ ~10 µM), likely via binding to the ATPase domain. The target compound’s pyrazine group could mimic nucleobases, enhancing interaction with viral RNA helicases .

- Anticancer Activity: Pyridinyl analogs (e.g., compound 5A ) induced apoptosis in non-small cell lung cancer (NSCLC) cells by activating ER stress pathways. The pyrazine variant may exhibit similar mechanisms but with altered selectivity due to electronic differences .

- Enzyme Inhibition: Yucasin, a simpler triazole-3-thiol, inhibits auxin biosynthesis by targeting flavin monooxygenases (FMOs). The target compound’s bulkier substituents may reduce off-target effects compared to yucasin .

Biological Activity

The compound 4-(4-chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly as antifungal and antibacterial agents. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 288.76 g/mol. Its structure features a chlorophenyl group and a pyrazinyl moiety attached to a triazole ring, which contributes to its biological activity by potentially interacting with various biological targets.

Triazole compounds typically exhibit their biological effects through several mechanisms:

- Enzyme Inhibition : Many triazoles inhibit enzymes involved in the biosynthesis of nucleic acids or cell wall components in pathogens. For example, they can interfere with the activity of cytochrome P450 enzymes in fungi, leading to impaired ergosterol synthesis, which is crucial for fungal cell membrane integrity.

- Antimicrobial Activity : The presence of electron-withdrawing groups like chlorine enhances the compound's ability to penetrate microbial membranes and disrupt cellular functions . Studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial and fungal strains.

- Antitumor Activity : Preliminary studies suggest that certain triazole derivatives may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Bacterial Inhibition : The compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Fungal Activity : Similar to other triazoles, this compound demonstrates antifungal activity by inhibiting ergosterol biosynthesis in fungi such as Candida albicans and Aspergillus niger.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound:

- Cytotoxicity Testing : In vitro assays using human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that the compound exhibits selective cytotoxicity, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Triazole Derivatives : A study evaluated various triazole derivatives for their anticancer activity and found that modifications on the aromatic rings significantly enhanced their binding interactions with target proteins involved in cancer progression .

- Combination Therapy : Research indicated that combining triazole derivatives with conventional chemotherapeutics like doxorubicin could yield synergistic effects against resistant cancer cell lines .

Summary Table of Biological Activities

| Activity Type | Mechanism | Examples |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | Effective against E. coli and C. albicans |

| Antifungal | Disruption of ergosterol biosynthesis | Active against A. niger |

| Anticancer | Induction of apoptosis | Cytotoxicity in MDA-MB-231 cells |

Q & A

Q. How can researchers optimize the synthesis of 4-(4-chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazinecarbothioamide derivatives under alkaline conditions. For example, heating N-chlorophenyl-2-(pyrazine-2-carbonyl)hydrazinecarbothioamide with sodium hydroxide (1:1 molar ratio) in aqueous medium at reflux for 1 hour yields the triazole-thiol core. Subsequent alkylation with halogenated alkanes (e.g., ethyl bromide or benzyl chloride) generates S-alkyl derivatives. Neutralization with dilute acetic acid precipitates the product, which is purified via recrystallization in ethanol . Yield optimization requires precise stoichiometric control and inert atmospheres to prevent oxidation of the thiol group.

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

- Elemental analysis verifies stoichiometry (C, H, N, S).

- ¹H-NMR identifies proton environments (e.g., pyrazine protons at δ 8.5–9.0 ppm, aromatic protons from the chlorophenyl group at δ 7.2–7.8 ppm).

- LC-MS confirms molecular weight and detects impurities.

For S-alkyl derivatives, 13C-NMR and 2D-COSY are used to resolve overlapping signals in crowded aromatic regions .

Advanced Research Questions

Q. How should researchers design molecular docking studies to predict biological targets for this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes with known triazole-thiol interactions (e.g., fungal CYP51, viral helicases). For example, MERS-CoV helicase (PDB: 5WWP) is a validated target .

- Software Setup : Use AutoDock Vina or Schrödinger Maestro with parameters:

- Grid box centered on ATP-binding pockets (20 ų).

- Lamarckian genetic algorithm for conformational sampling.

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., IC50 ≤ 1 µM for antiviral activity). Compounds with pyrazine moieties show enhanced π-π stacking in hydrophobic pockets .

Q. How can structural contradictions in biological activity data be resolved?

Methodological Answer: Discrepancies in antifungal or antiviral IC50 values often arise from substituent effects. For example:

| Substituent | Antifungal Activity (IC50, µg/mL) | Source |

|---|---|---|

| S-Methyl | 12.5 | |

| S-Benzyl | 3.8 | |

| S-Ethyl | 25.0 |

To resolve contradictions:

Q. What strategies improve the pharmacokinetic profile of this compound?

Methodological Answer:

- ADME Optimization :

- In Vitro Models :

- Caco-2 permeability assays predict intestinal absorption.

- Microsomal stability tests (human liver microsomes) identify cytochrome P450 liabilities .

Q. How can researchers validate toxicity concerns using in silico and in vivo models?

Methodological Answer:

- In Silico Tools : Use ProTox-II or pkCSM to predict hepatotoxicity (e.g., alert for thiol-related glutathione depletion).

- In Vivo Validation : Acute toxicity testing in rodents (OECD 423) at 300–2000 mg/kg doses. Monitor liver enzymes (ALT, AST) and renal biomarkers (creatinine) post-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.